1-(2,2-Diphenylhydrazinyl)propan-2-one
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Overview
Description
1-(2,2-Diphenylhydrazinyl)propan-2-one is an organic compound with the molecular formula C15H16N2O. This compound is characterized by the presence of a hydrazine group attached to a propanone backbone, with two phenyl groups attached to the nitrogen atoms. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylhydrazinyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylhydrazine with acetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diphenylhydrazinyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
1-(2,2-Diphenylhydrazinyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylhydrazinyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Phenyl-2-propanone: Similar in structure but lacks the hydrazine group.
2,2-Diphenylhydrazine: Similar in structure but lacks the propanone backbone.
1,3-Diphenyl-2-propanone: Similar in structure but differs in the position of the phenyl groups.
Uniqueness: 1-(2,2-Diphenylhydrazinyl)propan-2-one is unique due to the presence of both the hydrazine group and the propanone backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89948-89-0 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2,2-diphenylhydrazinyl)propan-2-one |
InChI |
InChI=1S/C15H16N2O/c1-13(18)12-16-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
InChI Key |
IZIBFYYEGMTAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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